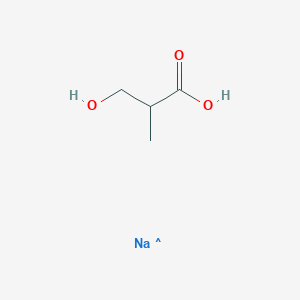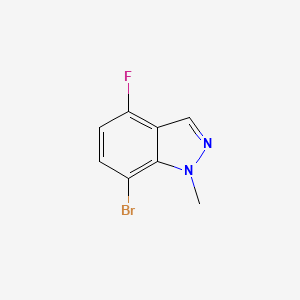
Citrinin 13C13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citrinin 13C13 is a stable isotopically labeled form of citrinin, a secondary fungal metabolite produced by species of the genera Penicillium and Aspergillus . Citrinin is known for its nephrotoxic properties and is commonly found in stored grains and other plant products . The isotopically labeled version, this compound, is used primarily as an internal standard in mass spectrometry for the quantification of citrinin in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method involves the use of ortho-toluate anion chemistry to introduce three 13C labels in two steps . The process includes cyclisation, oxidation, deprotection, and carboxylation reactions starting from a protected intermediate of the labeled citrinin synthesis .
Industrial Production Methods: Large-scale production of Citrinin 13C13 is achieved through a diastereoselective total synthetic strategy.
Chemical Reactions Analysis
Types of Reactions: Citrinin 13C13 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and application in scientific research.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions include dihydrocitrinone, a metabolite of citrinin, and other derivatives that are useful for analytical purposes .
Scientific Research Applications
Citrinin 13C13 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of citrinin in samples.
Biology: Helps in studying the metabolic pathways and biological effects of citrinin in various organisms.
Medicine: Used in toxicological studies to understand the nephrotoxic effects of citrinin and its metabolites.
Mechanism of Action
Citrinin exerts its effects primarily through the induction of reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cells . It targets the mitochondria, causing mitochondrial membrane potential loss and subsequent cell death . The labeled version, Citrinin 13C13, is used to study these mechanisms in detail through various analytical techniques .
Comparison with Similar Compounds
Ochratoxin A: Another nephrotoxic mycotoxin often found together with citrinin in contaminated food products.
Aflatoxin B1: A potent carcinogenic mycotoxin produced by Aspergillus species.
Patulin: A mycotoxin produced by Penicillium species, known for its acute toxicity.
Uniqueness of Citrinin 13C13: this compound is unique due to its stable isotopic labeling, which allows for precise quantification and analysis in scientific research. Its use as an internal standard in mass spectrometry sets it apart from other mycotoxins .
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
(3R,4S)-6-hydroxy-3,4,5-tri((113C)methyl)-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 |
InChI Key |
CBGDIJWINPWWJW-DZIGRXTASA-N |
Isomeric SMILES |
[13CH3][13C@@H]1[13C@H](O[13CH]=[13C]2[13C]1=[13C]([13C](=[13C]([13C]2=O)[13C](=O)O)O)[13CH3])[13CH3] |
Canonical SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




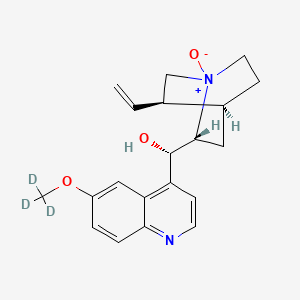



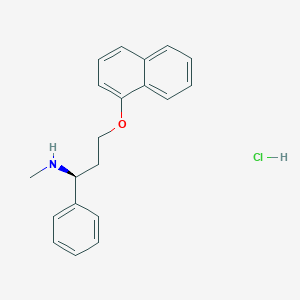

![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)

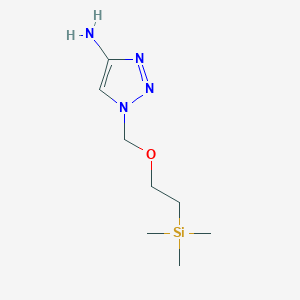
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
